molecular formula C11H13ClN6 B12621308 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-25-9

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12621308
CAS No.: 917758-25-9
M. Wt: 264.71 g/mol
InChI Key: MRSAXNNDPDSJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with formamide or other suitable reagents under high-temperature conditions.

    Piperazine Substitution: The final step involves the substitution of the 4-position with piperazine. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related drugs.

    Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the phosphorylation process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development and optimization in medicinal chemistry .

Biological Activity

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrido[3,2-d]pyrimidine core substituted with a piperazine group. This structural configuration is crucial for its interaction with biological targets.

Molecular Formula : C10_{10}H12_{12}ClN5_{5}
Molecular Weight : 227.69 g/mol
CAS Number : 106615-46-7

This compound exhibits its biological activity primarily through the inhibition of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is essential for various cellular functions including cell division and metabolism.

Targeted Kinases

  • Aurora Kinase : Inhibits cell division by interfering with mitotic processes.
  • FMS-related Tyrosine Kinase 3 (FLT3) : Plays a role in hematopoiesis and is often mutated in certain leukemias.
  • Phosphoinositide 3-Kinase (PI3K) : Involved in signaling pathways that regulate cell growth and survival.

Biological Activity and Therapeutic Potential

The compound has shown promising results in various preclinical studies:

Antitumor Activity

Research indicates that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, it has been reported to effectively suppress the growth of certain leukemia cell lines through FLT3 inhibition .

Case Studies

  • Study on Leukemia Cells : A study demonstrated that this compound significantly reduced cell viability in FLT3-mutated leukemia cells, suggesting its potential as a targeted therapy for this type of cancer .
  • PI3K Inhibition : Another investigation highlighted its role as a selective PI3Kδ inhibitor, which is crucial for immune cell function and has implications for treating autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget KinaseEffect on CellsReference
Antitumor ActivityFLT3Reduced viability in leukemia cells
Immune ModulationPI3KδInhibited proliferation
Cell Cycle RegulationAurora KinaseInduced apoptosis

Properties

CAS No.

917758-25-9

Molecular Formula

C11H13ClN6

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H13ClN6/c12-8-2-1-7-9(16-8)10(17-11(13)15-7)18-5-3-14-4-6-18/h1-2,14H,3-6H2,(H2,13,15,17)

InChI Key

MRSAXNNDPDSJJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=C2N=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.